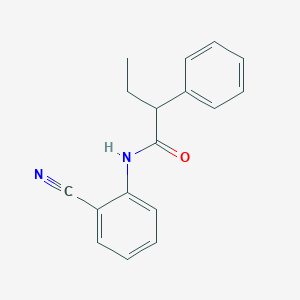

N-(2-cyanophenyl)-2-phenylbutanamide

Description

N-(2-cyanophenyl)-2-phenylbutanamide is an aromatic amide derivative characterized by a phenylbutanamide backbone substituted at the 2-position of the phenyl ring with a cyano group (-C≡N).

Synthesis: The compound can be synthesized via a two-step procedure starting from 2-aminobenzonitrile, a commercially available precursor. Acylation reactions using butanoyl chloride derivatives in the presence of a base like triethylamine and a solvent such as dichloromethane (DCM) are typical, as demonstrated in analogous syntheses of N-(2-cyanophenyl)acrylamides .

Properties

Molecular Formula |

C17H16N2O |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

N-(2-cyanophenyl)-2-phenylbutanamide |

InChI |

InChI=1S/C17H16N2O/c1-2-15(13-8-4-3-5-9-13)17(20)19-16-11-7-6-10-14(16)12-18/h3-11,15H,2H2,1H3,(H,19,20) |

InChI Key |

NJDJIBCVGFUGOR-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C#N |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(2-cyanophenyl)-2-phenylbutanamide with two related compounds:

Key Observations :

- Stereochemistry: The Z-configuration in the enamide derivative introduces steric and electronic effects absent in the saturated amide bond of this compound .

Physicochemical and Toxicological Properties

- Solubility : The methoxy-substituted enamide (C₁₆H₂₀N₂O₂) is expected to exhibit higher polarity and aqueous solubility than the target compound due to the electron-donating methoxy group .

- Toxicity: Limited data exist for all three compounds. 2-Cyano-N-[(methylamino)carbonyl]acetamide lacks thorough toxicological profiling, highlighting a research gap shared with the target compound .

Research Implications and Limitations

- Structural Characterization: Crystallographic data for this compound are absent in available literature. Techniques like SHELX-90, widely used for phase determination in complex structures, could elucidate its conformation .

- Biological Activity: No direct studies on the target compound’s bioactivity are cited.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(2-cyanophenyl)-2-phenylbutanamide, and how can reaction conditions be optimized?

- The compound can be synthesized via multi-step pathways involving intermediates such as N-(2-cyanophenyl)chloromethanimidoyl chloride. Key reactions include chlorination of 2-isothiocyanatobenzonitrile using sulfuryl chloride (SO₂Cl₂) or gaseous chlorine in inert solvents . Optimization involves controlling temperature (e.g., 0–5°C for exothermic steps), solvent choice (e.g., dichloromethane for stability), and catalyst selection to minimize byproducts like ammonium salts .

Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?

- Homogeneity and structural confirmation require:

- GC-MS for detecting low-molecular-weight impurities.

- FTIR to identify functional groups (e.g., cyano stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹).

- Multinuclear NMR (¹H and ¹³C) to resolve aromatic protons and confirm substitution patterns.

- X-ray crystallography (if crystalline) for absolute configuration determination .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

- Stability studies in solvents like DMSO or aqueous buffers (pH 4–9) at 4°C vs. room temperature show hydrolysis of the cyano group to carboxylic acids under acidic/alkaline conditions. Degradation pathways can be monitored via HPLC-UV/Vis or LC-MS .

Advanced Research Questions

Q. What computational approaches are used to predict the biological activity of this compound, and how do they align with experimental data?

- Molecular docking (e.g., AutoDock Vina) and QSAR models predict interactions with targets like androgen receptors (from structural analogs in ). In vitro assays (e.g., cytotoxicity on A549 lung cancer cells) validate these predictions, though discrepancies arise due to membrane permeability or off-target effects .

Q. How do reaction intermediates in the synthesis of this compound influence yield and selectivity, particularly in domino reactions?

- Intermediates like N-(2-cyanophenyl)benzenecarboximidoyl isothiocyanate participate in domino cyclizations to form quinazolin-4-ylidenethioureas. Selectivity depends on steric hindrance at the cyanophenyl group and electronic effects from substituents on the benzamide moiety .

Q. What contradictions exist in reported biological activities of structurally similar compounds, and how can they be resolved?

- For example, analogs in show IC₅₀ values varying by >10-fold between 2D vs. 3D cell cultures due to diffusion limitations in 3D models. Resolving discrepancies requires orthogonal assays (e.g., spheroid vs. monolayer cultures) and pharmacokinetic profiling .

Q. What strategies are effective in elucidating the reaction mechanism of this compound in catalytic systems?

- Isotopic labeling (e.g., ¹⁵N or ¹³C tracking) and kinetic isotope effects (KIE) studies identify rate-determining steps. For copper-catalyzed cross-coupling, mechanistic insights are gained via EPR spectroscopy to detect radical intermediates .

Methodological Considerations

Q. How can researchers design experiments to distinguish between competing reaction pathways during synthesis?

- Use quenching experiments with trapping agents (e.g., TEMPO for radicals) and time-resolved spectroscopy (stopped-flow UV/Vis) to capture transient intermediates. Compare outcomes under varying oxidant/reductant conditions .

Q. What statistical methods are recommended for analyzing high-throughput screening data involving this compound?

- Principal Component Analysis (PCA) reduces dimensionality in datasets (e.g., cytotoxicity across 50+ cell lines). Machine learning (random forests) identifies structural features correlated with bioactivity, validated via bootstrapping .

Tables of Key Data

Table 1: Synthetic Optimization Parameters for this compound

Table 2: Biological Activity of Structural Analogs

| Compound | Cell Line (IC₅₀, μM) | Assay Type |

|---|---|---|

| Analog A () | A549: 1.2 ± 0.3 | 2D monolayer |

| Analog B () | HCC827: 15.4 ± 2.1 | 3D spheroid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.